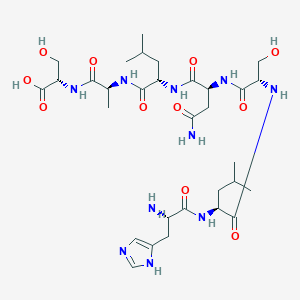![molecular formula C20H12O3S B14219440 4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid CAS No. 798561-89-4](/img/structure/B14219440.png)
4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid is a compound that belongs to the class of dibenzothiophene derivatives. These compounds are known for their unique structural features, which include a thiophene ring fused with two benzene rings. This specific compound has a benzoic acid moiety attached to the dibenzothiophene core, making it a versatile molecule in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid typically involves the reaction of dibenzothiophene with a suitable benzoic acid derivative. One common method includes the use of nuclear magnetic resonance (NMR) and matrix-assisted laser desorption/ionization time of flight mass spectrometry for characterization . The reaction conditions often involve the use of solvents like dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN), with the carboxylic acid exhibiting strong self-association trends in these solvents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of advanced analytical techniques ensures the purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study hydrogen bonding interactions in asphaltenes.
Biology: Its derivatives are explored for potential biological activities, including anticancer properties.
Medicine: The compound’s structure is investigated for its potential use in drug design and development.
Wirkmechanismus
The mechanism of action of 4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions . These interactions facilitate the formation of stable complexes, which can influence various biochemical pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in scientific research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid is unique due to its dibenzothiophene core, which provides distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying complex molecular interactions and developing new materials with specific properties.
Eigenschaften
CAS-Nummer |
798561-89-4 |
|---|---|
Molekularformel |
C20H12O3S |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
4-(dibenzothiophene-2-carbonyl)benzoic acid |
InChI |
InChI=1S/C20H12O3S/c21-19(12-5-7-13(8-6-12)20(22)23)14-9-10-18-16(11-14)15-3-1-2-4-17(15)24-18/h1-11H,(H,22,23) |
InChI-Schlüssel |
XNUKHLCQCQMMGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C(=O)C4=CC=C(C=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-Bis[(2-ethenylphenyl)methoxy]-2,2',3,3',5,5'-hexamethyl-1,1'-biphenyl](/img/structure/B14219358.png)


![8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione](/img/structure/B14219380.png)
![Ethyl 4-[4-(cyclopentylmethyl)piperazin-1-yl]benzoate](/img/structure/B14219387.png)

![Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14219406.png)


![2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid](/img/structure/B14219423.png)


![Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]-](/img/structure/B14219461.png)

